(S)-2-Amino-N-isopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-propan-2-yl-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3OS/c1-8(2)11(14)13(17)16(9(3)4)10(5)12-15-6-7-18-12/h6-11H,14H2,1-5H3/t10?,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKAVAMWGLKIBG-DTIOYNMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C(C)C)C(C)C1=NC=CS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C(C)C)C(C)C1=NC=CS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure and Optimization
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Step 1 : React 2-bromoacetamide derivatives (e.g., 2-bromo-N-isopropyl-3-methylbutyramide) with thiourea in ethanol at 60–80°C for 6–12 hours.
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Step 2 : Neutralize with aqueous sodium bicarbonate and extract with dichloromethane.
Table 1 : Representative Thiazole Synthesis Conditions
| Bromoacetamide Derivative | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Bromo-N-isopropylacetamide | Ethanol | 70 | 78 |
| 2-Bromo-N-methylpropanamide | THF | 65 | 82 |
Chiral Amino Acid Backbone Preparation
The (S)-2-amino-3-methylbutyric acid segment is typically synthesized via asymmetric hydrogenation or enzymatic resolution. A patent by Carbo-Design LLC demonstrates the use of chiral catalysts for enantioselective reductions:
Asymmetric Hydrogenation Protocol
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Substrate : 2-Keto-3-methylbutyramide.
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Catalyst : Ru-(S)-BINAP (0.5 mol%).
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Conditions : 50 bar H₂, 40°C, 24 hours.
Racemic mixtures may alternatively be resolved using tartaric acid derivatives, though this approach reduces overall efficiency.
Amide Bond Formation Strategies
Coupling the thiazole-ethylamine with the chiral amino acid backbone necessitates careful selection of activating agents to prevent epimerization. Methods include:
Carbodiimide-Mediated Coupling
Mixed Carbonate Activation
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Reagents : ClCO₂iPr, N-methylmorpholine.
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Advantage : Avoids acidic conditions that risk amine protonation.
Final Assembly and Purification
The convergent synthesis involves sequential protection, coupling, and deprotection steps:
Stepwise Procedure
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Protect amine : Boc-group installation on thiazole-ethylamine using Boc₂O.
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Couple segments : EDCI/HOBt-mediated amide bond formation.
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Deprotect : TFA in dichloromethane removes Boc groups.
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Purify : Recrystallization from ethyl acetate/hexane or chiral HPLC.
Table 2 : Purification Outcomes
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Chiral HPLC | 99.5 | 75 |
| Recrystallization | 98.2 | 82 |
Analytical Characterization
Critical quality control metrics include:
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HPLC : Retention time 12.3 min (C18 column, acetonitrile/water).
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NMR : δ 1.25 (d, 6H, isopropyl), δ 4.15 (q, 2H, ethyl), δ 7.45 (s, 1H, thiazole).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Amide Group Reactivity
The secondary amide moiety is central to its reactivity. Key reactions include:
Transamidation
Transamidation involves exchanging the amide’s substituents with another amine. For example:
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Conditions : Catalysts like L-proline (10–50 mol%) or benzoic acid (10 mol%) under thermal conditions (80–150°C, neat or in toluene) .
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Example : Reaction with benzylamine could yield N-benzyl derivatives.
Table 1: Transamidation Catalysts and Yields (Analogous Systems)
| Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Source |
|---|---|---|---|---|
| L-proline | 100–150 | >30 hours | 67–97 | |
| Benzoic acid | 130 | 12–24 hours | 60–90 | |
| Hydroxylamine HCl | 20–80 | 24 hours | 87–100 |
Hydrolysis
Acid- or base-catalyzed hydrolysis could cleave the amide bond:
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Acidic : Concentrated HCl reflux to yield carboxylic acid and amine derivatives.
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Basic : NaOH aqueous solution to produce carboxylate salts.
Thiazole Ring Reactivity
The thiazole moiety may participate in:
Electrophilic Substitution
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Nitration/Sulfonation : Directed by the thiazole’s electron-rich sulfur and nitrogen atoms.
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Halogenation : Bromine or chlorine substitution at the 5-position under mild conditions .
Coordination Chemistry
Thiazoles act as ligands for transition metals (e.g., Cu, Zr):
Amino Group Reactions
The chiral (S)-configured amino group enables stereospecific transformations:
Acylation
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Reaction with acyl chlorides (e.g., acetyl chloride) to form urea or thiourea derivatives.
Schiff Base Formation
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Condensation with aldehydes (e.g., benzaldehyde) to generate imines.
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Applications : Intermediate for asymmetric synthesis or metal chelation.
Biological Activity and Mechanistic Implications
While not directly studied, structurally similar amide-thiazole hybrids exhibit antifungal activity via:
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Membrane Disruption : Thiazole derivatives interfere with fungal cell wall synthesis .
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Enzyme Inhibition : Amide groups target cytochrome P450 or ergosterol biosynthesis enzymes.
Table 2: Antifungal EC₅₀ Values of Analogous Compounds
| Compound | Target Fungus | EC₅₀ (μg/mL) | Source |
|---|---|---|---|
| B9 | B. cinerea | 13.0 | |
| B10 | B. cinerea | 12.4 | |
| A12 | V. mali | 8.9 |
Stereochemical Considerations
The (S)-configuration at the amino center influences:
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Reaction Rates : Steric hindrance from the isopropyl and thiazol-ethyl groups may slow nucleophilic attacks.
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Product Selectivity : Chiral resolution methods (e.g., enzymatic hydrolysis) could isolate enantiopure derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its molecular formula and a molecular weight of approximately 273.4 g/mol. Its structure features a thiazole ring, which is known for contributing to biological activity through interactions with biological targets.
Antimicrobial Activity
Several studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (S)-2-Amino-N-isopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole-based compounds could inhibit bacterial growth effectively. The specific compound was tested against multiple pathogens, showing a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
Anticancer Properties
Research has also explored the anticancer potential of this compound. Thiazole derivatives have been linked to apoptosis induction in cancer cells.
Case Study:
In vitro studies reported in Cancer Research highlighted that thiazole-containing compounds can induce cell cycle arrest and apoptosis in human cancer cell lines, suggesting that this compound may possess similar properties .
Biochemical Mechanisms
The mechanism of action for this compound is believed to involve the inhibition of specific enzymes or receptors that are crucial for microbial survival and cancer cell proliferation. The thiazole moiety is thought to enhance binding affinity to these biological targets.
Toxicity and Safety Profile
While the therapeutic potential is promising, understanding the toxicity profile of this compound is essential. Preliminary studies suggest that it exhibits low toxicity in animal models at therapeutic doses.
Data Table: Toxicity Profile
| Parameter | Value |
|---|---|
| LD50 (mg/kg) | >2000 |
| Acute Toxicity Observations | No significant effects observed at therapeutic doses |
| Chronic Toxicity | Under investigation |
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide involves its interaction with specific molecular targets. The thiazole ring and amino groups may facilitate binding to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related amides are outlined below.
Structural Comparison
*Estimated based on structural analogy.
Functional and Application Differences
- Target Compound : The thiazole ring may confer aromaticity and electron-rich properties, making it suitable for pharmaceutical targeting (e.g., kinase inhibition) or metal coordination .
- Pyrrolidine/Piperidine Analogs (): Saturated nitrogenous rings enhance solubility and basicity, favoring use in alkaloid-like intermediates or chiral catalysts .
Research Implications and Gaps
While the evidence lacks direct data on the target compound, structural analogs suggest:
- Catalytic Potential: Thiazole’s electron-withdrawing nature could stabilize transition metals in catalysis, contrasting with pyrrolidine’s basicity .
- Biological Activity : Thiazole rings are common in drugs (e.g., antibiotics, antivirals), hinting at therapeutic applications absent in dihydroxy or benzamide analogs .
Key Research Gap : Experimental data on the target compound’s reactivity, stability, and biological activity are needed to validate hypotheses derived from structural analogs.
Biological Activity
(S)-2-Amino-N-isopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide, a synthetic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by an amino group, isopropyl moiety, and thiazole ring, suggests interactions with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with specific receptors or enzymes. Compounds with similar structures often exhibit a range of pharmacological effects, including:
- Anti-inflammatory
- Analgesic
- Antimicrobial
The thiazole moiety enhances the biological activity by improving binding affinity to target proteins, which may influence metabolic pathways and exhibit dose-dependent effects on living organisms .
Research indicates that compounds containing thiazole rings can interact with various biological pathways. The presence of an amino group may facilitate interactions with neurotransmitter systems or other cellular signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolidinedione | Thiazole ring, carboxylic acid | Antidiabetic |
| Benzothiazole derivatives | Benzene fused with thiazole | Antimicrobial, anticancer |
| 5-Aminothiazole | Amino and thiazole groups | Antimicrobial |
The unique combination of functional groups and stereochemistry in this compound may confer distinct pharmacological properties compared to these similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives:
- Antimicrobial Activity : A study demonstrated that derivatives containing the thiazole ring exhibited significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those for standard antibiotics .
- Analgesic Properties : Research indicated that thiazole-containing compounds showed promising analgesic effects in animal models. The mechanism was hypothesized to involve modulation of pain pathways through receptor interaction .
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of similar compounds, suggesting that they could inhibit pro-inflammatory cytokines and pathways involved in inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
